REACTION_CXSMILES
|
C(O[C:4](=[O:10])[C:5]([O:7][CH2:8][CH3:9])=[O:6])C.[CH2:11]([NH:13][CH2:14][CH3:15])[CH3:12]>>[CH2:8]([O:7][C:5](=[O:6])[C:4]([N:13]([CH2:14][CH3:15])[CH2:11][CH3:12])=[O:10])[CH3:9]
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Name
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|
Quantity
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30 g
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Type
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reactant
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Smiles
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C(C)OC(C(=O)OCC)=O
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Name
|
|
Quantity
|
42.2 mL
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Type
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reactant
|
Smiles
|
C(C)NCC
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Control Type
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UNSPECIFIED
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Setpoint
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90 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The colorless clear solution was heated
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Type
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TEMPERATURE
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Details
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the resulting yellow-orange liquid was cooled to room temperature
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Type
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CUSTOM
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Details
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all volatile compounds (ethanol, diethylamine) were removed in a rotary evaporator (50° C., 10 mbar)
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Type
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CUSTOM
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Details
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furnishing the crude product (35.073 g, 100% by weight) as a yellow liquid
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Type
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CUSTOM
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Details
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Purification
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Type
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DISTILLATION
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Details
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a high vacuum distillation (bp 85° C. at 0.08 mbar)
|
Reaction Time |
2.5 h |
Name
|
|
Type
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product
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Smiles
|
C(C)OC(C(=O)N(CC)CC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 174.4 mmol | |
AMOUNT: MASS | 30.22 g | |
YIELD: CALCULATEDPERCENTYIELD | 85.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |